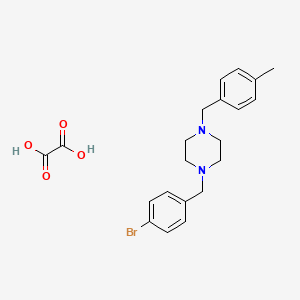![molecular formula C18H19N5O B4927742 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole, also known as MMBI, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBI belongs to the class of azo compounds and has been found to possess unique properties that make it an ideal candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole is not well understood. However, it has been proposed that 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. The anticancer properties of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole in lab experiments is its strong antioxidant and anti-inflammatory properties. This makes it an ideal candidate for studying oxidative stress-related diseases and inflammatory disorders. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to be well-tolerated in animal studies, indicating its potential as a therapeutic agent. However, one of the limitations of using 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research involving 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole. One area of research could focus on the development of novel formulations of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the exact mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole and its potential as a therapeutic agent for various diseases. Finally, research could also focus on the development of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole derivatives with improved properties for various applications.
Conclusion:
In conclusion, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole is a novel compound with potential applications in various scientific research studies. Its strong antioxidant, anti-inflammatory, and anticancer properties make it an ideal candidate for studying oxidative stress-related diseases, inflammatory disorders, and cancer. Further research is needed to fully understand the mechanism of action of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole involves the reaction of 4-(4-morpholinyl)aniline with 4-nitrobenzenediazonium tetrafluoroborate in the presence of sodium acetate and palladium on carbon catalyst. The resulting product is then treated with 1-methyl-1H-benzimidazole in the presence of sodium hydride to yield 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been found to have potential applications in various scientific research studies. It has been shown to exhibit strong antioxidant properties, making it an ideal candidate for studying oxidative stress-related diseases. 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory disorders. Additionally, 1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(4-morpholin-4-ylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-17-5-3-2-4-16(17)19-18(22)21-20-14-6-8-15(9-7-14)23-10-12-24-13-11-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZGJVOERIEDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-{(E)-[4-(morpholin-4-yl)phenyl]diazenyl}-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)

![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)

![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)